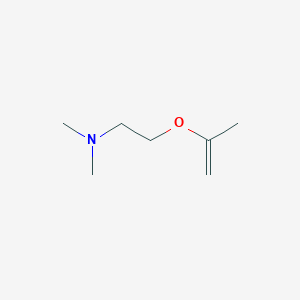

4-(5-Hydroxypentoxy)benzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-(5-Hydroxypentoxy)benzenecarboximidamide involves complex organic reactions. For instance, the synthesis of azo-benzoic acids, which share a similar benzene core structure, was achieved using spectroscopic techniques such as 1H and 13C NMR, UV–VIS, and IR. These compounds were derived from their precursors, benzaldehydes, and their structures were confirmed through various spectroscopic methods and optimized using B3LYP density functional theory with a 6-31G(d) basis set . Although not directly related to the target compound, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure and conformational stability of compounds structurally similar to 4-(5-Hydroxypentoxy)benzenecarboximidamide have been studied using computational methods. For example, the conformational analysis of 4-hydroxy-2,5-dimethylphenyl-benzophenone revealed multiple barrier heights due to dihedral and hydroxyl rotations, with the computational results supporting the vibrational assignments from FT-IR and Raman spectroscopy . These findings suggest that similar computational and spectroscopic techniques could be employed to analyze the molecular structure of 4-(5-Hydroxypentoxy)benzenecarboximidamide.

Chemical Reactions Analysis

The chemical behavior of related compounds in different environments provides insight into potential reactions of 4-(5-Hydroxypentoxy)benzenecarboximidamide. For azo-benzoic acids, acid-base dissociation and azo-hydrazone tautomerism were observed, with the extent of these equilibria dependent on solvent composition and pH . This indicates that 4-(5-Hydroxypentoxy)benzenecarboximidamide may also exhibit similar reactivity under varying conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with benzene rings and functional groups can be quite diverse. For instance, coordination compounds of benzenepentacarboxylic acid demonstrated photoluminescent properties, which were closely related to their structural arrangements . This suggests that the physical and chemical properties of 4-(5-Hydroxypentoxy)benzenecarboximidamide could also be influenced by its specific molecular arrangement and could exhibit unique photoluminescent characteristics.

properties

IUPAC Name |

4-(5-hydroxypentoxy)benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-12(14)10-4-6-11(7-5-10)16-9-3-1-2-8-15/h4-7,15H,1-3,8-9H2,(H3,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWVMVSVUBHKJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332430 |

Source

|

| Record name | 4-[(5-Hydroxypentyl)oxy]benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Hydroxypentoxy)benzenecarboximidamide | |

CAS RN |

97844-81-0 |

Source

|

| Record name | 4-[(5-Hydroxypentyl)oxy]benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)

![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)

![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)

![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)

![Sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B134020.png)